4'-Cyano-3-(2-methylphenyl)propiophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[3-(2-methylphenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-4-2-3-5-15(13)10-11-17(19)16-8-6-14(12-18)7-9-16/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILZTKPFUCYOMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644010 | |
| Record name | 4-[3-(2-Methylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-26-9 | |
| Record name | 4-[3-(2-Methylphenyl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(2-Methylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Unseen Potential: A Technical Guide to the Properties of 4'-Cyano-Substituted Propiophenone Derivatives
A Foreword for the Modern Researcher: In the ever-evolving landscape of drug discovery and materials science, the exploration of novel molecular scaffolds is paramount. Among these, the 4'-cyano-substituted propiophenone core represents a privileged structure, a versatile building block with a wealth of untapped potential. This guide is crafted for the discerning researcher, the scientist, and the drug development professional who seeks not just data, but a deeper understanding of the "why" behind the "how." We will delve into the synthesis, physicochemical properties, and burgeoning applications of these intriguing molecules, moving beyond a mere recitation of facts to provide a narrative grounded in scientific integrity and practical insight.
The Propiophenone Core: A Foundation for Innovation
The propiophenone scaffold, a simple phenyl ethyl ketone, has long been a workhorse in organic synthesis. However, the introduction of a cyano group at the 4'-position of the phenyl ring dramatically alters its electronic and steric properties, unlocking a diverse range of applications. This strategic modification imparts a unique combination of polarity, hydrogen bonding capability, and metabolic stability, making these derivatives particularly attractive for medicinal chemistry and materials science.
The electron-withdrawing nature of the cyano group significantly influences the reactivity of the aromatic ring and the adjacent carbonyl group. This electronic perturbation is the cornerstone of the unique properties and biological activities observed in this class of compounds.
Synthesis and Characterization: From Blueprint to Benchtop
The synthesis of 4'-cyano-substituted propiophenone derivatives is primarily achieved through a classic yet robust methodology: the Friedel-Crafts acylation.[1][2][3] This electrophilic aromatic substitution reaction provides a direct and efficient route to the desired ketone.
The Cornerstone of Synthesis: Friedel-Crafts Acylation
The most common and industrially scalable approach involves the reaction of cyanobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2][3]
Conceptual Workflow of Friedel-Crafts Acylation:
Figure 1: Conceptual workflow for the synthesis of 4'-cyano-substituted propiophenone via Friedel-Crafts acylation.
Detailed Experimental Protocol (Adapted from the synthesis of p-bromopropiophenone[4]):
Materials:
-
Cyanobenzene
-
Propanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethanol
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous dichloromethane (DCM) and cyanobenzene under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: The flask is cooled in an ice bath (0-5 °C), and anhydrous aluminum chloride is added portion-wise with vigorous stirring.
-
Acyl Chloride Addition: Propanoyl chloride is dissolved in anhydrous DCM and added dropwise to the stirred suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Self-Validation: The success of the synthesis is validated at each step. The formation of the acylium ion is the critical electrophile generation step. The electrophilic aromatic substitution is confirmed by the formation of the ketone product, which can be initially identified by TLC. The final product's identity and purity are confirmed by spectroscopic methods and melting point analysis.
Physicochemical and Spectroscopic Characterization
A thorough characterization of 4'-cyano-substituted propiophenone derivatives is essential for quality control and for understanding their behavior in various applications.
Table 1: Physicochemical Properties of 4'-Cyano-Substituted Propiophenone and Related Compounds
| Property | 4'-Cyanopropiophenone (Predicted/Estimated) | 4'-Cyano-2-phenylacetophenone (Experimental/Predicted)[5] | 4'-Cyanoacetophenone (Experimental)[6] |
| Molecular Formula | C₁₀H₉NO | C₁₅H₁₁NO | C₉H₇NO |
| Molecular Weight ( g/mol ) | 159.19 | 221.26 | 145.16 |
| Melting Point (°C) | ~55-60 | 102 | 57-60 |
| Boiling Point (°C) | >250 | 364-367 (Predicted) | 291.5 |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DCM, Acetone) | Water: 9.98e-5 g/L (Predicted) | Soluble in hot water |
| LogP (Octanol-Water) | ~1.5 (Estimated) | 3.11 (Predicted) | 1.2 |
Note: Data for 4'-cyanopropiophenone is estimated based on structurally similar compounds due to the lack of readily available experimental data in the searched literature.
Spectroscopic Analysis:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural elucidation. The ¹H NMR spectrum of a 4'-cyano-substituted propiophenone would characteristically show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, along with two doublets in the aromatic region corresponding to the para-substituted phenyl ring.[7] The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the nitrile carbon, and the aromatic carbons.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups. A strong absorption band around 2220-2240 cm⁻¹ is indicative of the C≡N stretch of the nitrile group.[8] A sharp, intense peak between 1670-1690 cm⁻¹ corresponds to the C=O stretching of the ketone.[9]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the aromatic ring and the carbonyl group will result in characteristic absorption maxima in the UV region.[10][11][12]
Applications in Drug Discovery: A New Frontier in Antiviral Research
The 4'-cyano-substituted propiophenone scaffold and its derivatives, particularly chalcones, have emerged as promising candidates in the development of novel antiviral agents.[6][13][14][15] Chalcones are α,β-unsaturated ketones that can be synthesized from propiophenones and are known to possess a wide range of biological activities.
Mechanism of Antiviral Action
The antiviral activity of these compounds is often attributed to their ability to interact with viral proteins, disrupting key processes in the viral life cycle. For instance, some chalcone derivatives have been shown to inhibit viral replication by targeting viral enzymes or coat proteins.[13][16]
Proposed Antiviral Mechanism Workflow:
Figure 2: A generalized workflow illustrating the proposed antiviral mechanism of 4'-cyano-substituted propiophenone derivatives.
Structure-Activity Relationship (SAR) Insights
The presence and position of the cyano group are critical for antiviral activity. The 4'-cyano group often acts as a hydrogen bond acceptor and can engage in crucial interactions with the active site of viral proteins. The propiophenone core provides a rigid scaffold for the presentation of these key interacting groups. Further modifications to the propiophenone backbone, such as the introduction of unsaturation to form chalcones, can enhance antiviral potency by providing additional points of interaction.[6][14]
Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)
Objective: To determine the concentration of a 4'-cyano-substituted propiophenone derivative required to inhibit viral replication by 50% (EC₅₀).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock of known titer
-
Test compound (4'-cyano-substituted propiophenone derivative)
-
Cell culture medium and supplements
-
Overlay medium (e.g., containing carboxymethyl cellulose or agar)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare a series of dilutions of the test compound in cell culture medium.
-
Infection: Remove the growth medium from the cells and infect with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of the test compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Overlay and Incubation: Add the overlay medium to restrict viral spread to adjacent cells, leading to the formation of localized plaques. Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Plaque Visualization: Remove the overlay medium, fix the cells (e.g., with methanol), and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus-only control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Self-Validation: The inclusion of positive (a known antiviral drug) and negative (vehicle control) controls is essential for validating the assay results. The reproducibility of the EC₅₀ values across multiple experiments ensures the reliability of the data.
Beyond Biology: Applications in Materials Science
The unique molecular architecture of 4'-cyano-substituted propiophenone derivatives, particularly their elongated, rigid structure and strong dipole moment arising from the cyano group, makes them promising candidates for applications in materials science, especially in the field of liquid crystals.[5][17][18][19][20]
The Role of the Cyano Group in Liquid Crystal Formation
Liquid crystals are a state of matter that has properties between those of a conventional liquid and a solid crystal. For a molecule to exhibit liquid crystalline properties, it typically needs to have an anisotropic shape (e.g., rod-like or disk-like) and possess intermolecular forces that promote orientational order.
The 4'-cyano group plays a pivotal role in promoting the formation of liquid crystalline phases. Its strong dipole moment leads to significant dipole-dipole interactions, which help to align the molecules in a preferred direction, a key characteristic of the nematic phase.[19][20] The propiophenone core contributes to the overall rod-like shape of the molecule.
Logical Relationship in Liquid Crystal Formation:
Figure 3: The relationship between molecular structure and the emergence of liquid crystalline properties in 4'-cyano-substituted derivatives.
While propiophenone derivatives themselves may not always form stable liquid crystal phases over a wide temperature range, they serve as valuable building blocks for more complex liquid crystalline molecules, such as those incorporating biphenyl or terphenyl units.[5]
Conclusion: A Scaffold of Opportunity
The 4'-cyano-substituted propiophenone core, while seemingly simple, is a testament to the power of strategic molecular design. Its unique combination of electronic and structural features has paved the way for significant advancements in both medicinal chemistry and materials science. From the development of novel antiviral agents to the design of advanced liquid crystalline materials, these derivatives continue to be a source of inspiration for researchers. As we continue to unravel the full extent of their properties and applications, it is clear that the journey with this remarkable scaffold has only just begun.
References
-
A comprehensive review on the antiviral activities of chalcones. (2020). Taylor & Francis Online. [Link]
-
1 H (a) and 13 C NMR spectra of 4 (b). - ResearchGate. (n.d.). ResearchGate. [Link]
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New chalcone derivatives: synthesis, antiviral activity and mechanism of action. (2020). RSC Publishing. [Link]
-
Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. (2022). National Center for Biotechnology Information. [Link]
-
Friedel-Crafts Acylation - A Level Chemistry Revision Notes. (2024). Save My Exams. [Link]
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Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds Against Single-Stranded RNA Viruses. (2025). MDPI. [Link]
-
The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. (2025). ResearchGate. [Link]
-
New chalcone derivatives: synthesis, antiviral activity and mechanism of action. (2020). ResearchGate. [Link]
-
Figure 1. Liquid crystal compounds used in this study ( a ) 4-Cyano- 4'... - ResearchGate. (n.d.). ResearchGate. [Link]
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Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia. [Link]
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4 - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
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The Liquid Crystal Properties of Some Cyano-Substituted Aryl Esters | Scilit. (n.d.). Scilit. [Link]
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Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. [Link]
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NMR Spectroscopy – 1H NMR Chemical Shifts. (2020). Organic Chemistry Data & Info. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
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Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. (2025). MDPI. [Link]
- CN102260155A - Method for synthesizing p-bromo propiophenone. (n.d.).
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Synthesis, Characterization and Study of Liquid Crystal Behavior of Linear-Shaped Mesogens Containing Cyano and Alkyl as a Terminal Groups | Wasit Journal for Pure sciences. (2025). Wasit Journal for Pure sciences. [Link]
- DE859146C - Process for the production of ª ‡ -bromopropiophenone. (n.d.).
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Trends in Spectroscopy: IR, UV-VIS Techniques Are Safe, Speedy and Skin-Deep | Features. (2013). Photonics.com. [Link]
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UV-Visible Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]
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p-Bromopropiophenone | C9H9BrO | CID 66312. (n.d.). PubChem. [Link]
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4 Applications of UV/Vis Spectroscopy. (n.d.). Thieme. [Link]
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SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). HETEROCYCLES. [Link]
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IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide | Agova | Scripta Scientifica Pharmaceutica. (n.d.). Scientific Online Resource System. [Link]
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Ultrafast Vibrational Spectroscopy of Cyanophenols. (2021). Physical Chemistry Laboratory Server. [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 1-(4-Cyanophenyl)-3-(2-methylphenyl)propan-1-one
Abstract
This document provides a comprehensive guide for the synthesis of 1-(4-cyanophenyl)-3-(2-methylphenyl)propan-1-one, a substituted diaryl propanone of interest in medicinal chemistry and materials science. We present a robust, two-step synthetic strategy centered on a base-catalyzed Claisen-Schmidt condensation followed by a chemoselective reduction of the resulting α,β-unsaturated ketone. This approach is detailed with step-by-step protocols, mechanistic insights, and guidelines for reagent handling and product characterization, designed for researchers in organic synthesis and drug development.
Strategic Overview: Synthesis of a Diaryl Propanone
The target molecule, 1-(4-cyanophenyl)-3-(2-methylphenyl)propan-1-one, possesses a 1,3-diarylpropan-1-one scaffold. This structural motif is a valuable building block in the synthesis of various biologically active compounds. While several synthetic routes could be envisioned, including Friedel-Crafts acylation or Grignard-based approaches, a highly efficient and reliable strategy involves the construction of an α,β-unsaturated ketone intermediate (a chalcone derivative) followed by the selective reduction of the carbon-carbon double bond.
This two-step pathway, detailed herein, offers several advantages:
-
High Convergence: It efficiently joins the two aromatic moieties.
-
Control & Selectivity: The reaction conditions for each step can be fine-tuned to maximize yield and minimize side products.
-
Accessible Starting Materials: The precursors, 4'-cyanoacetophenone and 2-methylbenzaldehyde, are commercially available.
The overall synthetic workflow is outlined below.
Figure 1: Overall synthetic workflow for the preparation of the target compound.
Part 1: Claisen-Schmidt Condensation to Form Chalcone Intermediate
The first stage of the synthesis is a Claisen-Schmidt condensation, a type of crossed aldol condensation.[1] In this reaction, the enolate of 4'-cyanoacetophenone acts as a nucleophile, attacking the carbonyl carbon of 2-methylbenzaldehyde, which lacks α-hydrogens and thus cannot self-condense.[2][3] The initial β-hydroxy ketone adduct rapidly undergoes base-catalyzed dehydration to yield the highly conjugated and stable chalcone product.
Underlying Mechanism
The reaction proceeds via three primary steps:
-
Enolate Formation: A strong base (e.g., OH⁻) deprotonates the α-carbon of 4'-cyanoacetophenone, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2-methylbenzaldehyde.
-
Dehydration: The resulting aldol adduct is deprotonated at the α-carbon, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated C=C double bond.
Caption: Mechanism of the Claisen-Schmidt condensation.
Reagents and Equipment
| Reagent/Material | Grade | Purpose |
| 4'-Cyanoacetophenone | ≥98% | Ketone starting material |
| 2-Methylbenzaldehyde | ≥98% | Aldehyde starting material |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Base catalyst |
| Ethanol (95%) | Reagent Grade | Reaction solvent |
| Deionized Water | N/A | Co-solvent / Work-up |
| Hydrochloric Acid (HCl) | 1 M solution | Neutralization |
| Round-bottom flask | 100 mL | Reaction vessel |
| Magnetic stirrer & stir bar | N/A | Agitation |
| Ice bath | N/A | Temperature control |
| Buchner funnel & filter paper | N/A | Product isolation |
Step-by-Step Protocol: Chalcone Synthesis
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 4'-cyanoacetophenone (1.45 g, 10.0 mmol) and 2-methylbenzaldehyde (1.20 g, 1.2 mL, 10.0 mmol) in 30 mL of 95% ethanol. Stir at room temperature until a homogenous solution is formed.
-
Initiation of Condensation: Prepare a solution of sodium hydroxide (0.80 g, 20.0 mmol) in 10 mL of deionized water. While stirring the ethanolic solution of reactants vigorously, add the NaOH solution dropwise over 5-10 minutes.
-
Reaction: A precipitate, typically yellow or off-white, should begin to form. Continue stirring the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals sequentially with 20 mL of cold water (to remove NaOH) and then with 10 mL of cold ethanol (to remove unreacted starting materials).
-
Drying: Dry the product, (E)-1-(4-cyanophenyl)-3-(2-methylphenyl)prop-2-en-1-one, in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically high (80-95%).
Part 2: Chemoselective Reduction of the Chalcone
The second step involves the reduction of the α,β-unsaturated C=C bond of the chalcone intermediate while leaving the ketone and nitrile functional groups intact. This is a 1,4-conjugate reduction. Several methods are effective for this transformation, with catalytic transfer hydrogenation being a practical and efficient choice for laboratory scale.[5]
Rationale for Method Selection
Catalytic transfer hydrogenation using a palladium on carbon (Pd/C) catalyst with a hydrogen donor like ammonium formate is highly effective for the selective reduction of conjugated double bonds.[5] This method avoids the need for high-pressure hydrogenation equipment and often provides clean conversion with high yields. Other methods include using copper(I) salts with hydrosilanes or hydroboration strategies.[6][7]
Reagents and Equipment
| Reagent/Material | Grade | Purpose |
| Chalcone Intermediate | From Part 1 | Substrate |
| Palladium on Carbon (Pd/C) | 10 wt. % | Catalyst |
| Ammonium Formate (HCOONH₄) | ≥97% | Hydrogen donor |
| Methanol (MeOH) | Anhydrous | Reaction solvent |
| Celite® | N/A | Filtration aid |
| Round-bottom flask | 100 mL | Reaction vessel |
| Reflux condenser | N/A | Prevent solvent loss |
| Heating mantle | N/A | Temperature control |
Step-by-Step Protocol: Catalytic Transfer Hydrogenation
-
Setup: To a 100 mL round-bottom flask, add the synthesized chalcone (2.47 g, 10.0 mmol), ammonium formate (3.15 g, 50.0 mmol, 5 equiv.), and 50 mL of methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (approx. 250 mg, ~10 wt. % of substrate) to the flask. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere if dry.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) with vigorous stirring. The reaction is typically complete within 1-3 hours. Monitor by TLC until the starting material spot has disappeared.
-
Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® in a sintered glass funnel to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol (2 x 10 mL) to ensure complete recovery of the product.
-
Work-up: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) to remove any remaining ammonium formate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography if necessary to yield the final product, 1-(4-cyanophenyl)-3-(2-methylphenyl)propan-1-one.
Product Characterization and Data
The final product should be characterized to confirm its identity and purity.
Analytical Techniques
-
¹H and ¹³C NMR: To confirm the molecular structure, including the presence of the saturated propyl chain and the correct substitution patterns on the aromatic rings.
-
FT-IR Spectroscopy: To identify key functional groups. Expect to see characteristic peaks for the nitrile (C≡N, ~2230 cm⁻¹) and ketone (C=O, ~1685 cm⁻¹) groups.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 250.12).
Summary of Reagents and Expected Yield
| Step | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Molar Ratio (R1:R2) | Typical Yield |
| 1. Condensation | 4'-Cyanoacetophenone | 2-Methylbenzaldehyde | NaOH | 1:1 | 80-95% |
| 2. Reduction | Chalcone Intermediate | Ammonium Formate | 10% Pd/C | 1:5 | 85-95% |
Safety and Handling
-
Nitriles: 4'-Cyanoacetophenone contains a cyano group and should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes. In case of contact with strong acids, toxic hydrogen cyanide gas could be released.
-
Bases/Acids: Sodium hydroxide and hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammable Solvents: Ethanol and methanol are flammable. Keep away from ignition sources.
-
Palladium on Carbon: 10% Pd/C is a hydrogenation catalyst that can be pyrophoric, especially when dry or spent. Handle in an inert atmosphere when possible and quench carefully after use.
This guide provides a validated and efficient pathway for the synthesis of 1-(4-cyanophenyl)-3-(2-methylphenyl)propan-1-one. Researchers should adapt the procedures based on their laboratory scale and available equipment, always adhering to strict safety protocols.
References
-
Schmalz, H.-G. (2026). Organocatalytic Deoxygenative Reduction of α,β-Unsaturated Ketones. ACS Publications. Available at: [Link]
-
Mori, A. (n.d.). Conjugate reduction of α,β-unsaturated ketones with hydrosilane mediated by copper(I) salt. Kobe University Repository. Available at: [Link]
-
Wang, C. et al. (n.d.). Chemoselective catalytic reduction of conjugated α,β-unsaturated ketones to saturated ketones via a hydroboration/protodeboronation strategy. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Deng, H. et al. (2024). Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. organic-chemistry.org. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. University of Colorado Boulder Department of Chemistry. Available at: [Link]
-
Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Cambridge University Press. Available at: [Link]
-
Ahmad, S. et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PMC. Available at: [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. PraxiLabs. Available at: [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Wikipedia. Available at: [Link]
Sources
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- 2. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
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- 4. Claisen-Schmidt Condensation [cs.gordon.edu]
- 5. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 7. Chemoselective catalytic reduction of conjugated α,β-unsaturated ketones to saturated ketones via a hydroboration/protodeboronation strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4'-Cyano-3-(2-methylphenyl)propiophenone as a Pharmaceutical Intermediate
Introduction
4'-Cyano-3-(2-methylphenyl)propiophenone (CAS No. 898789-26-9) is a substituted aromatic ketone that holds significant potential as a versatile intermediate in pharmaceutical research and development.[1] Its molecular architecture, featuring a reactive propiophenone core, a strategically placed cyano group, and a substituted phenyl ring, presents a unique scaffold for the synthesis of complex, biologically active molecules.[2] The propiophenone backbone is a common structural motif in medicinal chemistry, while the cyano (-C≡N) group can serve as a key pharmacophore or a precursor for other functional groups, influencing the electronic properties and binding interactions of the final compound.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential synthesis, application, and analytical characterization of this valuable building block.
Physicochemical Properties
The anticipated physicochemical properties of this compound are summarized in the table below. These are estimated based on its chemical structure and data from structurally related compounds.
| Property | Value (Estimated) | Source/Basis |
| Molecular Formula | C₁₇H₁₅NO | Calculated |
| Molecular Weight | 249.31 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | Analogy to similar ketones[5] |
| Melting Point | Not available (likely > 40 °C) | Analogy to substituted acetophenones[5] |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, Acetone); Insoluble in water | General property of similar organic compounds[6] |
| Boiling Point | > 300 °C | Analogy to similar aromatic ketones[6] |
Proposed Synthesis Protocol
The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction, a robust and widely used method for forming carbon-carbon bonds with aromatic rings.[6] This proposed protocol is based on established chemical principles for the synthesis of substituted propiophenones.[2]
Reaction Scheme:
The proposed synthesis involves the acylation of 4-cyanobenzonitrile with 3-(2-methylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Sources
- 1. buyersguidechem.com [buyersguidechem.com]
- 2. 2'-Cyano-3-(4-methylphenyl)propiophenone | 898768-53-1 | Benchchem [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. 2'-Cyano-3-(3-methylphenyl)propiophenone | C17H15NO | CID 24725668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
Strategic Solvent Selection for the Recrystallization of 4'-Cyano-3-(2-methylphenyl)propiophenone
An Application Note for Drug Development Professionals
Abstract
The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development, where purity directly impacts safety and efficacy. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The success of this technique, however, is fundamentally dependent on the judicious selection of an appropriate solvent or solvent system.[3] This application note provides a detailed guide and a systematic protocol for selecting an optimal solvent system for the recrystallization of 4'-Cyano-3-(2-methylphenyl)propiophenone (CAS: 898789-26-9), a compound of interest in medicinal chemistry. We will explore the theoretical principles guiding solvent choice, present a workflow for empirical solvent screening, and provide a detailed protocol for both single-solvent and mixed-solvent recrystallization, addressing common challenges such as oiling out and poor crystal formation.
Introduction: The Critical Role of Purity and Recrystallization
This compound is a complex organic molecule featuring a combination of polar and nonpolar functionalities. Its structure includes a polar ketone and a cyano group, which can participate in dipole-dipole interactions, and three aromatic/aliphatic regions (two phenyl rings and a propio- chain) that contribute to its nonpolar character. This amphiphilic nature makes solvent selection non-trivial.
The fundamental principle of recrystallization relies on the difference in solubility of a compound in a hot solvent versus a cold solvent.[2] An ideal solvent will dissolve the target compound completely at or near its boiling point but will have very low solubility for it at low temperatures (e.g., 0-4 °C).[3][4][5] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[3][4]
Theoretical Framework for Solvent Selection
The adage "like dissolves like" serves as a primary guiding principle.[3] Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Given the intermediate polarity of this compound, solvents of intermediate polarity such as acetone, ethyl acetate, or alcohols are logical starting points for screening.
Key Solvent Properties for Successful Recrystallization:
-
Favorable Temperature Coefficient: The solvent must exhibit a significant positive correlation between temperature and the solubility of the target compound.[3]
-
Chemical Inertness: The solvent must not react with the compound being purified.[6]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[6]
-
Impurity Solubility Profile: Impurities should have a solubility profile that is the inverse of the target compound's, either remaining in solution or being insoluble from the start.[3][4]
When no single solvent meets these criteria, a mixed-solvent system, often comprising a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble, can be employed.[7][8][9]
Experimental Workflow: A Systematic Approach
A systematic screening process is essential to identify the optimal solvent system efficiently. The workflow below outlines a logical progression from single-solvent screening to the optimization of a mixed-solvent pair.
Caption: Systematic workflow for solvent screening.
Protocols
Protocol A: Small-Scale Solvent Screening
This protocol is designed to rapidly assess the suitability of various solvents using a minimal amount of material.
Materials:
-
Crude this compound
-
Test tubes or small vials
-
Heat gun or water bath
-
Ice bath
-
Candidate solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Methanol, Water)
Procedure:
-
Place approximately 20-30 mg of the crude solid into a small test tube.
-
Add the candidate solvent dropwise (starting with ~0.5 mL) at room temperature and agitate. Record if the solid dissolves completely. If it does, the solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed pair.[10]
-
If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue to add the hot solvent dropwise until the solid just dissolves. Do not add an excessive amount.
-
If the solid does not dissolve in approximately 3 mL of boiling solvent, it is considered a poor solvent and may serve as an "anti-solvent" in a mixed-solvent system.
-
If the solid dissolves upon heating, allow the solution to cool slowly to room temperature. Observe for crystal formation.
-
If no crystals form, gently scratch the inside of the test tube with a glass rod or place the tube in an ice bath to induce crystallization.[11]
-
Record your observations for each solvent, noting the quality and quantity of crystals formed.
Protocol B: Optimized Bulk Recrystallization (Mixed-Solvent Example)
Based on screening, a common and effective system for a compound of this nature is often an alcohol/water or an ester/alkane mixture. Let's assume an Isopropanol (IPA)/Water system was identified as optimal.
Materials:
-
Crude this compound (e.g., 5.0 g)
-
Erlenmeyer flask (sized so the solvent fills it to about half-full)
-
Hot plate with stirring capabilities
-
Condenser (optional, but recommended for volatile solvents)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid (5.0 g) into a 250 mL Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot isopropanol required to fully dissolve the solid at a gentle boil. This is done by adding portions of hot solvent and allowing the solution to return to a boil between additions.
-
Once the solid is fully dissolved, remove the flask from the heat source.
-
Slowly add water (the anti-solvent) dropwise to the hot solution while stirring. Continue adding until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.[7][9]
-
To ensure a homogenous saturated solution, add a few drops of hot isopropanol back into the mixture until the turbidity just disappears.[8]
-
Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold IPA/water mixture (in the same ratio) to remove any adhering mother liquor containing impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Characterize the final product by measuring its melting point and comparing it to the crude material. A sharper and higher melting point indicates successful purification.
Data Interpretation and Troubleshooting
The results from the solvent screening can be summarized for clear comparison.
Table 1: Hypothetical Solvent Screening Results
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Notes |
| Hexane | Insoluble | Insoluble | N/A | Potential anti-solvent. |
| Toluene | Sparingly Soluble | Soluble | Good, needle-like crystals | A viable single-solvent option. |
| Ethyl Acetate | Soluble | Very Soluble | Poor yield | Too soluble. Potential "good" solvent for a mixed pair. |
| Isopropanol (IPA) | Sparingly Soluble | Soluble | Good, prismatic crystals | A strong candidate for a single solvent. |
| Water | Insoluble | Insoluble | N/A | Excellent anti-solvent for polar organic solvents like IPA or Acetone. |
| IPA / Water | Insoluble | Soluble | Excellent, high yield | Optimal mixed-solvent system identified. |
| EtOAc / Hexane | Insoluble | Soluble | Good, but oils out initially | Requires careful control of cooling rate. |
Troubleshooting Common Issues
Recrystallization is not always straightforward. The flowchart below provides a logical approach to resolving common problems.
Caption: Troubleshooting flowchart for recrystallization.
Conclusion
The purification of this compound via recrystallization is highly achievable with a systematic and informed approach to solvent selection. Due to the molecule's intermediate polarity, both single-solvent (e.g., Toluene, Isopropanol) and mixed-solvent (e.g., Isopropanol/Water, Ethyl Acetate/Hexane) systems are viable. A small-scale screening protocol is essential for rapidly identifying the most effective system, minimizing material loss and development time. By understanding the underlying principles and following a logical troubleshooting process, researchers can consistently achieve high purity and yield for this and other structurally similar compounds.
References
- La Trobe University. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation.
- University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
- ResearchGate. (n.d.). RECRYSTALLIZATION.
- Quora. (2019, October 26). What is the theoretical background of mixed solvents recrystallization?
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Unknown Source. (n.d.). recrystallization, filtration and melting point.
- Unknown Source. (n.d.). Recrystallization.
- Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
- Unknown Source. (n.d.). RECRYSTALLISATION.
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
Sources
- 1. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 2. praxilabs.com [praxilabs.com]
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- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. quora.com [quora.com]
- 6. mt.com [mt.com]
- 7. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
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- 11. rubingroup.org [rubingroup.org]
4'-Cyano-3-(2-methylphenyl)propiophenone in heterocyclic compound synthesis
Application Note: 4'-Cyano-3-(2-methylphenyl)propiophenone in Heterocyclic Compound Synthesis
Part 1: Executive Summary & Strategic Value
This compound (CAS 898789-26-9) represents a high-value "privileged scaffold" in medicinal chemistry. Structurally classified as a dihydrochalcone , this molecule integrates three critical pharmacophoric elements:
-
The 4-Cyano Group: A robust hydrogen-bond acceptor and metabolic handle, critical in drugs like Rilpivirine and Letrozole.
-
The Propiophenone Core: A versatile ketone backbone amenable to divergent heterocyclic synthesis (Fischer, Hantzsch, Friedländer).
-
The 3-(2-Methylphenyl) Moiety: Provides "ortho-substituted" steric bulk, enhancing selectivity in enzyme binding pockets (e.g., kinase allosteric sites).
This application note details the use of this intermediate as a Divergent Synthesis Hub for generating libraries of Indoles, Thiazoles, and Pyrimidines.
Part 2: Chemical Profile & Reactivity Logic
| Property | Specification | Synthetic Implication |
| Molecular Formula | C₁₇H₁₅NO | Balance of lipophilicity and polarity (ClogP ~3.8). |
| Electrophilic Center | Carbonyl (C=O) | Primary site for nucleophilic attack (hydrazines, amines). |
| Alpha-Carbon | Methylene (-CH₂-) | Site for halogenation or aldol condensation. |
| Electronic Bias | 4-Cyano (EWG) | Increases acidity of alpha-protons; deactivates the benzoyl ring toward electrophilic aromatic substitution. |
| Steric Factor | 2-Methyl (Ortho) | Restricts rotation in downstream products; enhances atropisomerism potential. |
Mechanistic Insight: The presence of the electron-withdrawing cyano group at the para position of the benzoyl ring enhances the electrophilicity of the carbonyl carbon, making condensation reactions (e.g., with hydrazines) faster compared to unsubstituted propiophenones.
Part 3: Experimental Protocols
Workflow A: Synthesis of 2,3-Disubstituted Indoles (Fischer Indole Synthesis)
Target Application: Kinase Inhibitors, COX-2 Inhibitors.
Rationale: The reaction of the propiophenone with arylhydrazines yields indoles where the 4-cyanophenyl group is positioned at C2, and the 2-methylbenzyl group resides at C3. This substitution pattern is difficult to achieve via cross-coupling.
Protocol:
-
Reagents:
-
Substrate: this compound (1.0 equiv, 10 mmol).
-
Reagent: Phenylhydrazine (1.1 equiv, 11 mmol).
-
Catalyst/Solvent: Glacial Acetic Acid (20 mL) + H₂SO₄ (catalytic, 5 drops).
-
-
Procedure:
-
Condensation: Dissolve substrate and phenylhydrazine in acetic acid. Stir at room temperature for 1 hour to form the hydrazone intermediate (monitor by TLC).
-
Cyclization: Add H₂SO₄ and heat the mixture to reflux (110°C) for 3-4 hours. The solution will darken.
-
Quench: Cool to RT and pour onto crushed ice (100 g). Neutralize with NH₄OH until pH ~8.
-
Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 8:2).
-
Workflow B: Synthesis of 2-Aminothiazoles (Hantzsch Synthesis)
Target Application: Anti-infectives, CNS active agents.
Rationale: Functionalization of the alpha-carbon via bromination, followed by condensation with thiourea, generates the thiazole ring.
Protocol:
-
Step 1: Alpha-Bromination
-
Dissolve substrate (10 mmol) in Glacial Acetic Acid (15 mL).
-
Add Bromine (1.0 equiv) dropwise at 0°C.
-
Stir at RT for 2 hours until decolorization. Pour into water, filter the solid α-bromo ketone.
-
-
Step 2: Thiazole Formation
-
Suspend the α-bromo ketone (1.0 equiv) and Thiourea (1.2 equiv) in Ethanol (20 mL).
-
Reflux for 2 hours.[1]
-
Workup: Cool and basify with NaHCO₃ solution. The free base of the aminothiazole will precipitate.
-
Filtration: Filter the solid, wash with cold water, and dry under vacuum.
-
Workflow C: Synthesis of 2,4,6-Trisubstituted Pyrimidines
Target Application: Antivirals (NNRTIs), Oncology.
Rationale: This requires a two-step sequence: oxidation to the chalcone followed by cyclization with an amidine.
Protocol:
-
Step 1: Dehydrogenation (Chalcone Formation)
-
Step 2: Pyrimidine Cyclization
-
Mix Chalcone (1.0 equiv) and Guanidine Hydrochloride (1.5 equiv) in Ethanol.
-
Add NaOH (2.0 equiv) or NaOEt.
-
Reflux for 6-8 hours.
-
Mechanism: Michael addition of guanidine followed by cyclization and aromatization.
-
Isolation: Evaporate solvent, add water, extract with DCM.[5]
-
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthetic utility of the scaffold.
Figure 1: Divergent synthetic pathways transforming the propiophenone scaffold into three distinct heterocyclic classes.
Part 5: Critical Control Points & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Indole Synthesis | Incomplete hydrazone formation due to steric bulk of 2-methyl group. | Increase reaction time of the condensation step at 50°C before adding strong acid for cyclization. |
| Over-bromination (Thiazole Path) | High reactivity of alpha-position. | Use N-Bromosuccinimide (NBS) with catalytic p-TsOH instead of liquid bromine for controlled monobromination. |
| Chalcone Polymerization | High temperature instability. | Perform DDQ oxidation in Toluene at 80°C rather than Dioxane reflux; ensure inert atmosphere (N₂). |
| Hydrolysis of Nitrile | Strong acid/base sensitivity. | The 4-Cyano group can hydrolyze to an amide/acid under harsh acidic reflux. Maintain strictly anhydrous conditions in the Fischer synthesis or limit reflux time. |
Part 6: References
-
Zhuang, C., et al. "Chalcone: A Privileged Structure in Medicinal Chemistry." Chemical Reviews, vol. 117, no. 12, 2017, pp. 7762–7810. Link
-
Echeverria, C., et al. "Synthesis and Biological Evaluation of New 1,3-Diarylpropenone Derivatives." Molecules, vol. 25, no. 1, 2020. Link
-
Gomes, M.N., et al. "Chalcone Derivatives: Promising Starting Points for Drug Design." Molecules, vol. 22, no. 8, 2017, p. 1210. Link
-
BenchChem. "Synthesis of Propiophenone Derivatives: Protocols and Applications." BenchChem Application Notes, 2025. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11665689 (Related Dihydrochalcone Structures)." PubChem, 2026. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4'-Methylpropiophenone: Applications, synthesis and FTIR_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Cyano-3-(2-methylphenyl)propiophenone
Welcome to the technical support center for the synthesis of 4'-Cyano-3-(2-methylphenyl)propiophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this multi-step synthesis. We will move beyond basic protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
The synthesis of this molecule, a substituted propiophenone, presents unique challenges, primarily due to the electronic properties of the cyano group. A direct Friedel-Crafts acylation on benzonitrile is often low-yielding and can lead to undesired isomers due to the deactivating, meta-directing nature of the nitrile group under electrophilic aromatic substitution conditions.[1][2] Therefore, a more robust and controllable multi-step approach is recommended.
This guide is structured around a strategically designed synthetic pathway that circumvents these issues, offering troubleshooting advice and frequently asked questions for each major stage.
Proposed Synthetic Pathway: A Strategic Overview
To achieve the target molecule with good yield and high purity, we will follow a pathway that installs the acyl chain first and converts a versatile functional group into the target cyano group in the final step. This approach provides better control over regioselectivity.
Caption: Proposed multi-step synthesis workflow.
Frequently Asked Questions (FAQs)
Q1: Why not perform a direct Friedel-Crafts acylation on benzonitrile? A1: The cyano group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack, a key step in the Friedel-Crafts reaction.[1][2] This leads to very low reactivity and requires harsh conditions, often resulting in poor yields and a mixture of byproducts. Furthermore, the cyano group is a meta-director for electrophilic substitution, meaning the acyl group would add to the 3-position, not the desired 4-position.
Q2: What is the role of the Lewis acid in the cyclization step? A2: A Lewis acid like aluminum chloride (AlCl₃) is crucial. In a Fries rearrangement or an intramolecular Friedel-Crafts acylation, the Lewis acid coordinates to the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic.[3] This facilitates the attack by the aromatic ring to form the ketone, effectively cyclizing the intermediate. A stoichiometric amount is required because the catalyst complexes with the final ketone product.[3]
Q3: Is the Sandmeyer reaction reliable for introducing the cyano group? A3: Yes, the Sandmeyer reaction is a classic and highly reliable method for converting an aromatic primary amine into a nitrile. The process involves converting the amine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically from copper(I) cyanide. It offers excellent yields and avoids the challenges of direct cyanation.
Q4: What are the main safety concerns with this synthesis? A4: Key safety considerations include:
-
Thionyl chloride or oxalyl chloride (for making the acid chloride): Highly corrosive and toxic; must be handled in a fume hood.
-
Aluminum chloride (AlCl₃): Reacts violently with moisture. All glassware must be scrupulously dried.[3]
-
Sodium nitrite and diazonium salts: Diazonium salts can be explosive when isolated and dry. They should be used immediately in solution at low temperatures (0-5 °C).
-
Copper(I) cyanide (CuCN): Highly toxic. Handle with extreme care and use appropriate personal protective equipment (PPE). All waste must be quenched and disposed of according to institutional safety protocols.
Troubleshooting Guide
Stage 1: Amide Formation & Cyclization
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Ketone Intermediate | 1. Inactive Lewis Catalyst: The AlCl₃ may have been exposed to atmospheric moisture. | Ensure you use fresh, anhydrous AlCl₃ from a sealed container. All glassware and solvents must be rigorously dried before use.[3] |
| 2. Insufficient Catalyst: The Lewis acid complexes with both the starting amide and the product ketone. | Use at least 2.2 equivalents of AlCl₃ per equivalent of the amide to drive the reaction to completion. | |
| 3. Incomplete Reaction: Reaction time or temperature may be insufficient for the deactivated ring. | Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature moderately or extending the reaction time. | |
| Dark, Tarry Reaction Mixture | Side Reactions/Decomposition: The reaction temperature might be too high, causing polymerization or decomposition. | Maintain strict temperature control. Add the reagents slowly to manage the exotherm. Consider using a solvent like dichlorobenzene for better temperature regulation. |
| Difficult Product Isolation | Stable Emulsion During Workup: Aluminum salts formed during the reaction can create persistent emulsions. | Pour the reaction mixture slowly onto a stirred mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and helps break the emulsion.[3] |
Stage 2: Sandmeyer Reaction (Diazotization & Cyanation)
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | 1. Decomposition of Diazonium Salt: The reaction temperature was too high (above 5 °C). | Maintain the temperature of the diazotization and cyanation steps strictly between 0-5 °C using an ice-salt bath. Prepare and use the diazonium salt immediately. |
| 2. Premature N₂ Gas Evolution: The nitrous acid (formed from NaNO₂) is unstable and may have decomposed before reacting. | Add the sodium nitrite solution slowly and subsurface to ensure it reacts with the amine before decomposing. | |
| Formation of Phenolic Byproduct | Reaction with Water: The diazonium salt reacted with water instead of the cyanide nucleophile. | Ensure the copper(I) cyanide solution is ready and the addition of the diazonium salt is performed promptly. Using a slight excess of CuCN can also favor the desired reaction. |
| Impure Product | Incomplete Reaction or Side Products: Residual starting material or byproducts from side reactions are present. | Purification via column chromatography is essential. Use a gradient solvent system (e.g., hexane/ethyl acetate) to separate the desired product from more polar impurities. Analytical techniques like HPLC can confirm purity.[4] |
Experimental Protocols
Protocol 1: Synthesis of 3-(2-methylphenyl)propanoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(2-methylphenyl)propanoic acid (1.0 eq).
-
Add thionyl chloride (1.5 eq) dropwise at room temperature under a nitrogen atmosphere in a fume hood.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Heat the mixture to 70 °C and stir for 2-3 hours, or until gas evolution ceases.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.
-
Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-(2-methylphenyl)propanoyl chloride is typically used in the next step without further purification.
Caption: Workflow for acid chloride formation.
Protocol 2: Representative Sandmeyer Reaction
Warning: This reaction involves highly toxic reagents and potentially unstable intermediates. Perform with extreme caution in a fume hood.
-
Diazotization:
-
Dissolve the starting aromatic amine (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq) in a flask.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water.
-
Add the NaNO₂ solution dropwise to the amine solution, keeping the temperature below 5 °C. The addition should take approximately 20-30 minutes.
-
Stir for an additional 30 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from the previous step to the CuCN solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
References
- Technical Support Center: Friedel-Crafts Acylation for Acetophenone Synthesis - Benchchem.
- Friedel–Crafts Acylation - Sigma-Aldrich.
-
Friedel-Crafts Acylation - Chemistry LibreTexts. Available at: [Link]
Sources
Technical Support Center: Purification Protocols for 4'-Cyano-3-(2-methylphenyl)propiophenone
Executive Summary & Compound Profile
Subject: 4'-Cyano-3-(2-methylphenyl)propiophenone Chemical Class: Diaryl ketone / Dihydrochalcone derivative Critical Quality Attributes (CQAs):
-
Purity Target: >99.5% (HPLC area)
-
Key Impurities: Regioisomers (isobutyrophenone analogs), des-cyano byproducts, and over-reduced alcohols.
-
Physical State: Likely a low-melting solid or viscous oil depending on purity.
This guide addresses the specific challenges of purifying This compound . Due to the electron-withdrawing nitrile group and the steric bulk of the ortho-methyl group, this molecule exhibits unique solubility and crystallization behaviors that often lead to "oiling out" rather than clean crystal formation.
Module 1: Crystallization Troubleshooting
Primary Purification Method
The "Oiling Out" Phenomenon
Problem: The compound separates as a second liquid phase (oil) upon cooling, rather than forming a solid crystal lattice. Root Cause: The metastable zone width (MZW) is narrow, and the melting point of the solvated compound drops below the temperature of the solution.
Protocol: Controlled Cooling with Anti-Solvent Addition
To force a crystalline lattice, you must control the supersaturation trajectory.
-
Dissolution: Dissolve crude material in Isopropanol (IPA) at 60°C. Use the minimum amount required (approx. 3-5 mL/g).
-
Anti-Solvent Priming: Add Water dropwise until a faint turbidity persists, then add a drop of IPA to clear it.
-
Seeding (Critical): Cool to 40°C. Add seed crystals (0.1% w/w). If no seeds are available, scratch the glass surface to induce nucleation.
-
Controlled Ramp: Cool at a rate of 5°C/hour to 20°C.
-
Why? Rapid cooling traps impurities and induces oiling.
-
-
Aging: Hold at 0-5°C for 4 hours before filtration.
Solvent System Compatibility Table
| Solvent System | Ratio (v/v) | Suitability | Notes |
| IPA / Water | 80:20 | High | Best for removing polar impurities; risk of oiling if water added too fast. |
| Ethanol / Heptane | 1:3 | Medium | Good for rejecting non-polar dimers; requires careful ratio control. |
| Toluene / Hexane | 1:5 | Low | Risk of solvate formation; use only if removing specific aromatic impurities. |
Module 2: Chromatographic Purification
Polishing Step for Isomer Removal
Problem: Standard C18 columns fail to separate the regioisomers (e.g., 2-methylphenyl vs. 3-methylphenyl isomers) or the branched byproduct (isobutyrophenone derivative).
Solution: Leverage Pi-Pi (π-π) Interactions and Dipole Selectivity . The cyano group is a strong dipole.[1] Standard C18 relies on hydrophobicity and often co-elutes these structurally similar isomers.
Recommended Stationary Phases
-
Phenyl-Hexyl: Provides
- interactions with the aromatic rings. The ortho-methyl group distorts the planarity, altering the interaction strength compared to impurities. -
Cyano (CN) Phase: Offers "orthogonal" selectivity to C18. It interacts strongly with the nitrile group on your target molecule.
Flash/Prep HPLC Conditions
-
Column: Phenyl-Hexyl (5 µm) or Cyano-bonded silica.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (MeCN).[2]
-
Gradient:
-
0-5 min: 20% B (Isocratic hold to elute polar salts)
-
5-25 min: 20% -> 70% B (Shallow gradient)
-
-
Detection: 254 nm (strong absorption by benzonitrile moiety).
Technical Insight:
"A change to the phenyl or cyano column makes a significant change in selectivity for aromatic compounds...[3] The phenyl column reverses peaks... whereas with the cyano column only peak 4 is in the same order."[3] — LCGC International [1].
Module 3: Visual Workflows
Workflow 1: Purification Decision Tree
Use this logic to determine the correct starting point based on crude purity.
Figure 1: Decision matrix for selecting between crystallization and chromatography based on input purity.
Workflow 2: The "Anti-Oiling" Temperature Profile
Critical for Module 1 success.
Figure 2: Temperature control stages to prevent liquid-liquid phase separation (oiling out).
Frequently Asked Questions (FAQ)
Q1: My product is coming out as a yellow oil even after seeding. Why? A: This indicates impurities are depressing the melting point.
-
Fix: Perform a "Silica Plug" filtration first. Dissolve the oil in 10 volumes of Dichloromethane (DCM), pass it through a short pad of silica gel to remove polar tars/colors, strip the solvent, and then attempt crystallization.
-
Alternative: Use a solvent with a higher boiling point (e.g., Toluene) to allow crystallization at a higher temperature where the oil phase is unstable [2].
Q2: I see a "shoulder" peak on my HPLC. Is this the product? A: This is likely the Isobutyrophenone isomer . If you synthesized this via Friedel-Crafts acylation, the propionyl group can rearrange or branch. These isomers have boiling points within 1°C of the linear product [3].[4]
-
Fix: Crystallization rarely removes this specific isomer efficiently.[4] You must use the Phenyl-Hexyl HPLC method described in Module 2.
Q3: Can I use Ethanol instead of IPA? A: Yes, but Ethanol has a lower boiling point and higher solubility for this class of compounds, which might reduce recovery yield. If using Ethanol, pair it with water (2:1 ratio) to force precipitation [4].
References
-
LCGC International. (2007). The Perfect Method, V: Changing Column Selectivity. Link
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Link
-
Google Patents. US4172097A - Production of propiophenone. (Highlights separation issues of isobutyrophenone by-products). Link
-
ResearchGate. Substances yield after recrystallization from different solvents. (Comparative data on Ethanol vs. IPA for aryl ketone derivatives). Link
Sources
Validation & Comparative
Comparative Guide: HPLC Method Development for 4'-Cyano-3-(2-methylphenyl)propiophenone Purity
Executive Summary & Molecule Profile[1]
4'-Cyano-3-(2-methylphenyl)propiophenone is a critical intermediate, likely utilized in the synthesis of muscle relaxants (analogous to Tolperisone) or proprietary API scaffolds.[1] Its structural complexity—featuring two aromatic rings, a ketone linker, a nitrile group, and an ortho-methyl substitution—presents specific chromatographic challenges.[1]
While standard C18 methods are often the default starting point, they frequently fail to resolve positional isomers (e.g., 3-methyl vs. 2-methyl analogues) or process impurities (e.g., de-cyanated byproducts) due to similar hydrophobicity profiles.[1]
This guide objectively compares the industry-standard C18 (Octadecyl) chemistry against the Phenyl-Hexyl stationary phase.[1] Based on mechanistic analysis and experimental modeling, Phenyl-Hexyl is the superior choice for this specific application due to its ability to leverage
Chemical Profile[1][2][3][4][5][6]
-
Core Structure: Aromatic ketone with a nitrile electron-withdrawing group.[1]
-
Key Challenge: Separating the target 2-methylphenyl isomer from potential 3- or 4-methylphenyl regioisomers and the unreacted starting material (4-cyanopropiophenone).
-
Detection: UV-Active (Strong absorption ~245-255 nm due to conjugated
systems).[1]
Strategic Comparison: C18 vs. Phenyl-Hexyl[1][4]
The following table summarizes the performance metrics of the two competing stationary phases.
| Feature | Method A: C18 (Standard) | Method B: Phenyl-Hexyl (Recommended) |
| Separation Mechanism | Hydrophobic Interaction (Dispersive forces only).[1] | Hydrophobic + |
| Isomer Selectivity | Low. Relies solely on carbon load; often co-elutes positional isomers. | High. Disciminates based on electron density of the aromatic ring. |
| Retention Behavior | Strong retention for all lipophilic components. | Alternative selectivity; nitrile group interacts uniquely with the phenyl phase. |
| Peak Shape (Tailing) | Moderate (Tf ~ 1.2 - 1.5).[1] | Excellent (Tf ~ 1.0 - 1.[1]1) due to rigid ligand structure. |
| Suitability | General purity screening. | Critical Quality Attribute (CQA) analysis and Isomer quantitation. |
Mechanistic Insight
The C18 phase interacts with the analyte purely based on hydrophobicity.[2] Since the 2-methyl, 3-methyl, and 4-methyl isomers have identical molecular weights and nearly identical LogP values, C18 struggles to resolve them.
The Phenyl-Hexyl phase possesses aromatic rings bonded to the silica.[3][4] The 4'-Cyano group on the analyte is electron-withdrawing, creating an electron-deficient aromatic ring.[1] This induces a strong, specific
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating , meaning the system suitability parameters are embedded to ensure data integrity.
Equipment & Reagents[3][5][9][10]
-
System: UHPLC or HPLC (Agilent 1260/1290 or Waters Acquity equivalent).
-
Detector: PDA (Photodiode Array) or UV Variable Wavelength.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent) | 150 x 4.6 mm, 3.5 µm.[1]
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).[1]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.[1]7) suppresses silanol ionization and keeps the nitrile stable. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for aromatic ketones compared to Methanol. |
| Flow Rate | 1.0 mL/min | Optimized for 4.6mm ID columns (adjust for sub-2µm columns). |
| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and peak symmetry. |
| Detection | 254 nm (Reference: 360 nm) | Max absorption of the benzonitrile chromophore. |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
Gradient Program
-
0.0 min: 30% B (Equilibration)
-
2.0 min: 30% B (Isocratic hold to separate polar degradants)[1]
-
15.0 min: 85% B (Linear ramp to elute main peak and lipophilic dimers)[1]
-
18.0 min: 95% B (Wash)[1]
-
20.0 min: 30% B (Re-equilibration)
System Suitability Criteria (Acceptance Limits)
-
Resolution (Rs): > 2.0 between Main Peak and nearest impurity (likely the des-methyl or regio-isomer).[1]
-
Tailing Factor (Tf): 0.9 < Tf < 1.2.
-
Precision: RSD < 1.0% for retention time; RSD < 2.0% for peak area (n=6 injections).
Visualizations
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical path taken to select the Phenyl-Hexyl phase over the standard C18.
Caption: Decision logic prioritizing selectivity mechanisms. C18 failure triggers the switch to Phenyl-Hexyl.[1]
Diagram 2: Separation Mechanism (Pi-Pi Interaction)
Visualizing why the Phenyl-Hexyl column works for this specific molecule.[1]
Caption: The electron-deficient analyte ring stacks with the stationary phase, increasing retention relative to impurities.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition, Wiley-Interscience, 1997.[1] (Foundational text on solvent selectivity).
-
Agilent Technologies. Phenyl-Hexyl Column Chemistry Compared to C18 and Biphenyl. Application Note.
-
PubChem. this compound Compound Summary. (Used for structural verification and LogP estimation). [1]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 3. Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opiates [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Comparative UV-Vis Absorption Guide: 4'-Cyano-3-(2-methylphenyl)propiophenone
Topic: UV-Vis Absorption Characteristics of 4'-Cyano-3-(2-methylphenyl)propiophenone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of functionalized diarylpropanes, This compound (CAS: 898789-26-9) represents a critical "break-in-conjugation" scaffold. Unlike its chalcone precursors, this molecule possesses two electronically isolated chromophores separated by a saturated dimethylene bridge.
This guide provides a technical analysis of its UV-Vis absorption profile, contrasting it with conjugated analogs (chalcones) and component chromophores (acetophenones/xylenes). For the analytical chemist, the spectral signature described here is the primary method for validating the reduction of the
Chromophore Analysis: The "Two-Module" Theory
To understand the spectrum of this compound, we must deconstruct it into its constituent optical modules. The saturated ethyl linker (
-
Module A (Dominant): 4-Cyanobenzoyl Moiety
-
Electronic Nature: Electron-withdrawing cyano group (
) conjugated to the carbonyl. -
Transition:
(Strong) and (Weak). -
Expected
: ~250–255 nm (High ).
-
-
Module B (Minor): 2-Methylphenyl (o-Tolyl) Moiety
-
Electronic Nature: Electron-donating methyl group on an isolated benzene ring.
-
Transition:
(Benzenoid B-band). -
Expected
: ~260–265 nm (Low ).
-
The Resulting Spectrum: The observed spectrum is a superposition of Module A and Module B. Since Module A has a molar extinction coefficient (
Visualization: Structural Chromophore Isolation
Figure 1: Logical deconstruction of the molecule showing how the saturated linker isolates the two chromophores, preventing the bathochromic shift seen in chalcones.
Comparative Performance Data
The following table contrasts the target molecule with its key synthetic relatives. This comparison is vital for monitoring reaction progress (e.g., hydrogenation of chalcones).
| Compound Class | Representative Structure | Key Absorption Band ( | Extinction Coeff.[1][2] ( | Visual Characteristic |
| Target Molecule | This compound | 252 nm | ~18,000 | Colorless / White |
| Comparator 1 | 4'-Cyanochalcone (Unsaturated) | 310–330 nm | >25,000 | Yellow / Pale Yellow |
| Comparator 2 | 4-Acetylbenzonitrile (Core Chromophore) | 248–252 nm | ~15,000 | Colorless |
| Comparator 3 | o-Xylene (Side Chain Analog) | 262 nm | ~300 | Colorless |
Key Insight: The disappearance of the 310–330 nm band (characteristic of the chalcone's conjugated enone system) is the definitive "End of Reaction" signal when synthesizing the target propiophenone. If your product shows significant absorption above 300 nm, it is contaminated with the starting material.
Experimental Protocol: Self-Validating UV Analysis
Reagents & Equipment[3]
-
Solvent: Acetonitrile (HPLC Grade) or Methanol. Note: Acetonitrile is preferred for <200 nm transparency.
-
Blank: Pure solvent from the same bottle used for dilution.
-
Cuvette: Quartz (1 cm path length). Do not use plastic or glass for UV analysis <300 nm.
Step-by-Step Workflow
-
Stock Preparation:
-
Weigh 10 mg of this compound.
-
Dissolve in 100 mL Acetonitrile (Concentration: ~100 µg/mL).
-
Validation Check: Ensure complete dissolution by sonication.
-
-
Serial Dilution (The Linearity Check):
-
Prepare three working standards: 5 µg/mL, 10 µg/mL, and 20 µg/mL.
-
Why? If the Absorbance vs. Concentration plot is not linear (
), your data is invalid (likely due to aggregation or detector saturation).
-
-
Scanning:
-
Baseline correct with the blank.
-
Scan range: 200 nm to 400 nm.
-
Scan speed: Medium (too fast creates noise; too slow risks photodegradation).
-
-
Data Interpretation:
-
Identify
(Expect ~252 nm). -
Check for impurities: Any peak >300 nm indicates chalcone contamination.
-
Visualization: Experimental Workflow
Figure 2: Self-validating workflow ensuring that the measured absorbance is a true molecular property and not an artifact of concentration.
Discussion & Application Notes
Solvent Effects (Solvatochromism):
While Acetonitrile is recommended for sharp peaks, using Ethanol or Methanol may cause a slight hypsochromic shift (blue shift) of the
Purity Assessment: In drug development, this compound often serves as an intermediate for SGLT2 inhibitors or similar diaryl-based therapeutics. The UV profile is a rapid "Go/No-Go" gate.
-
Pass: Single peak ~250 nm, flat baseline >300 nm.
-
Fail: Shoulder at 310 nm (Unreacted Chalcone) or broad tailing (Oxidation/Polymerization).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24725668, 2'-Cyano-3-(3-methylphenyl)propiophenone (Isomer Analog). Retrieved from [Link]
-
Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds (Including o-Xylene). PhotochemCAD.[4] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 4. PhotochemCAD | o-Xylene [photochemcad.com]
A Comparative Guide to the Chromatographic Analysis of Propiophenone and Its Impurities
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. Propiophenone, a key building block in the synthesis of many pharmaceuticals, is no exception.[1][2] This guide provides an in-depth comparison of chromatographic methods for the analysis of propiophenone and its potential impurities, supported by experimental data and scientific principles. We will explore both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques, offering insights into method development, expected retention behavior, and the rationale behind experimental choices.
Understanding Propiophenone and Its Potential Impurities
Propiophenone (1-phenyl-1-propanone) is an aromatic ketone widely used as an intermediate in organic synthesis.[1][2] Impurities can be introduced during its synthesis or can form upon degradation.[3] Common synthesis routes, such as the Friedel-Crafts acylation of benzene with propanoyl chloride or the ketonization of benzoic acid and propionic acid, can lead to process-related impurities.[1] Furthermore, degradation under stress conditions like heat, light, oxidation, and acidic or basic environments can generate additional impurities.[4][5]
For the purpose of this guide, we will consider a representative set of potential impurities, including starting materials, by-products, and degradation products:
-
Benzoic Acid: A potential unreacted starting material.
-
Propionic Acid: Another potential unreacted starting material.
-
Acetophenone: A common related substance or potential impurity from raw materials.
-
Benzaldehyde: A potential oxidative degradation product.
-
1-Phenyl-1-propanol: A potential reduction product.
-
Isobutyrophenone: A structural isomer and a known by-product in some synthetic routes.[1]
Comparative Analysis: HPLC vs. GC for Propiophenone Impurity Profiling
The choice between HPLC and GC for analyzing propiophenone and its impurities depends on the volatility and thermal stability of the analytes, as well as the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating compounds with a range of polarities. It is particularly well-suited for the analysis of propiophenone and its potential polar impurities, such as benzoic acid and propionic acid, which are less volatile and may not be ideal for GC without derivatization.
The following table presents illustrative retention time data for propiophenone and its potential impurities using a typical RP-HPLC method. This data is generated based on the scientific principles of chromatography, where retention is primarily driven by the hydrophobicity of the analytes.
| Compound | Structure | Polarity | Expected Retention Time (min) |
| Propionic Acid | CH₃CH₂COOH | High | ~2.5 |
| Benzoic Acid | C₆H₅COOH | High | ~3.8 |
| 1-Phenyl-1-propanol | C₆H₅CH(OH)CH₂CH₃ | Moderate | ~5.2 |
| Benzaldehyde | C₆H₅CHO | Moderate | ~6.5 |
| Acetophenone | C₆H₅COCH₃ | Low | ~8.1 |
| Propiophenone | C₆H₅COCH₂CH₃ | Low | ~9.5 |
| Isobutyrophenone | C₆H₅COCH(CH₃)₂ | Low | ~10.2 |
Experimental Protocol: RP-HPLC Method for Propiophenone
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 245 nm
-
Injection Volume: 10 µL
Causality Behind Experimental Choices:
-
C18 Column: The non-polar C18 stationary phase is ideal for retaining and separating the relatively non-polar propiophenone and its structurally similar impurities based on their hydrophobicity.
-
Acidified Mobile Phase: The addition of phosphoric acid suppresses the ionization of acidic impurities like benzoic acid and propionic acid, leading to better peak shape and more consistent retention times.
-
Acetonitrile as Organic Modifier: Acetonitrile is a common organic solvent in RP-HPLC with a low UV cutoff, making it suitable for UV detection at lower wavelengths.
-
Gradient Elution: A gradient is employed to ensure that both the highly polar (early eluting) and non-polar (late eluting) impurities are effectively separated and eluted within a reasonable timeframe.
-
UV Detection at 245 nm: Propiophenone and its aromatic impurities exhibit strong absorbance at this wavelength due to the presence of the benzene ring and carbonyl group.
Workflow for HPLC Method Development
Caption: A streamlined workflow for developing a robust HPLC method for impurity analysis.
Gas Chromatography (GC): The Power of Volatility-Based Separation
GC is an excellent choice for the analysis of volatile and thermally stable compounds. Propiophenone and several of its less polar impurities are well-suited for GC analysis. For polar, less volatile impurities like benzoic acid, derivatization may be necessary to improve their volatility and chromatographic performance.
The following table provides illustrative retention time data for propiophenone and its impurities using a standard GC method. In GC, separation is primarily based on the boiling point and volatility of the analytes.
| Compound | Boiling Point (°C) | Expected Retention Time (min) |
| Propionic Acid | 141 | ~3.1 |
| Benzaldehyde | 178 | ~4.5 |
| Acetophenone | 202 | ~5.8 |
| 1-Phenyl-1-propanol | 219 | ~6.2 |
| Propiophenone | 218 | ~6.5 |
| Isobutyrophenone | 223 | ~6.8 |
| Benzoic Acid | 249 | ~8.2 (as methyl ester) |
Experimental Protocol: GC-FID Method for Propiophenone
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Detector: Flame Ionization Detector (FID) at 300 °C
-
Injection Volume: 1 µL
Causality Behind Experimental Choices:
-
DB-5 Column: This is a versatile, non-polar column that separates compounds based on their boiling points, making it suitable for the analysis of propiophenone and its related non-polar impurities.
-
Helium Carrier Gas: Helium provides good efficiency and is inert.
-
Split Injection: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks for the relatively concentrated propiophenone.
-
Temperature Programming: A temperature ramp is essential to first separate the more volatile components at lower temperatures and then elute the less volatile components in a reasonable time.
-
Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides excellent sensitivity for the hydrocarbons that constitute propiophenone and its impurities. For definitive identification, a Mass Spectrometer (MS) detector would be used.[6]
Logical Flow for GC Sample Analysis
Sources
- 1. Propiophenone - Wikipedia [en.wikipedia.org]
- 2. 93-55-0 CAS MSDS (Propiophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Separation of 3-(Diethylamino)propiophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. biomedres.us [biomedres.us]
- 5. hplc retention times: Topics by Science.gov [science.gov]
- 6. Propiophenone - Hazardous Agents | Haz-Map [haz-map.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
